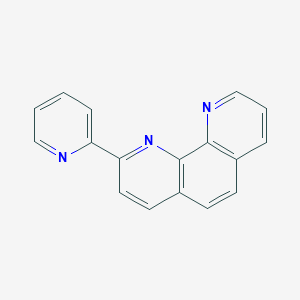

2-(2-Pyridyl)-1,10-phenanthroline

Description

General Context and Significance in Coordination Chemistry

2-(2-Pyridyl)-1,10-phenanthroline, a notable organic compound, holds considerable significance in the realm of coordination chemistry. As a terdentate ligand, it possesses three nitrogen atoms that can bind to a central metal ion, forming stable complexes. This unique structural arrangement, which combines the moieties of 1,10-phenanthroline (B135089) and pyridine (B92270), allows for the formation of robust five-membered chelate rings upon coordination with a metal ion.

The significance of this ligand system stems from its "preorganized" nature, a concept that refers to the ligand's conformation being well-suited for metal ion binding even in its free, uncomplexed state. uncw.edu This preorganization leads to enhanced stability of the resulting metal complexes compared to more flexible analogues like 2,2';6',2''-terpyridine. nih.govuncw.edu The rigid 1,10-phenanthroline backbone, coupled with the pyridyl group, creates a specific binding pocket that can exhibit selectivity for certain metal ions based on their size and charge. nih.govuncw.edu This property is of great interest in various applications, including the development of fluorescent sensors for metal ion detection and the design of novel catalytic systems. uncw.eduacs.org The ability of 2-(2-Pyridyl)-1,10-phenanthroline and its derivatives to form well-defined and often chiral octahedral complexes also opens avenues for their use in supramolecular chemistry and the templated synthesis of topologically complex structures. rsc.org

Historical Development and Discovery of 2-(2-Pyridyl)-1,10-phenanthroline and Related Phenanthroline-Pyridyl Ligands

The development of 2-(2-Pyridyl)-1,10-phenanthroline and related phenanthroline-pyridyl ligands is rooted in the broader history of polypyridyl chemistry, with 1,10-phenanthroline itself being a cornerstone ligand since the mid-20th century. nih.gov The synthesis of functionalized phenanthrolines has been an active area of research for decades, driven by the diverse applications of their metal complexes. acs.orgnih.gov

The specific synthesis of 2-(2-Pyridyl)-1,10-phenanthroline represents a strategic design to create a terdentate ligand with enhanced preorganization compared to the more common terpyridine. nih.govrsc.org Synthetic strategies often involve cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, to connect a pyridyl unit to the 1,10-phenanthroline core. rsc.org These methods have enabled the creation of not just the parent compound but also a variety of substituted derivatives, allowing for the fine-tuning of the ligand's electronic and steric properties. rsc.orgnih.gov The exploration of these synthetic routes has been crucial in expanding the family of phenanthroline-pyridyl ligands and unlocking their potential in various fields of chemistry.

Fundamental Structural Characteristics and Conformational Aspects of 2-(2-Pyridyl)-1,10-phenanthroline

The fundamental structure of 2-(2-Pyridyl)-1,10-phenanthroline (C₁₇H₁₁N₃) features a planar, rigid 1,10-phenanthroline system linked to a pyridine ring at the 2-position. nih.gov This arrangement results in a terdentate N,N',N''-donor ligand. The key structural feature is the fixed spatial relationship between the two nitrogen atoms of the phenanthroline moiety and the nitrogen of the pyridyl group. This pre-disposes the ligand to adopt a conformation suitable for coordinating to a metal center in a meridional fashion.

The conformational aspects of 2-(2-Pyridyl)-1,10-phenanthroline are largely defined by the rotational freedom around the C-C bond connecting the phenanthroline and pyridine rings. However, steric hindrance between the hydrogen atoms on the adjacent rings favors a relatively planar conformation. Upon coordination to a metal ion, the ligand wraps around the metal, forming two five-membered chelate rings. This chelation effect significantly contributes to the thermodynamic stability of the resulting metal complexes.

Crystallographic studies of metal complexes containing 2-(2-Pyridyl)-1,10-phenanthroline provide detailed insights into its coordination behavior. For instance, in the complex [Cd(MPP)(H₂O)(NO₃)₂], the cadmium ion is seven-coordinate, bound to the three nitrogen atoms of the ligand, a water molecule, and two nitrate (B79036) anions. nih.gov The geometry of the coordinated ligand confirms its terdentate nature and the formation of the expected chelate rings.

Table 1: Selected Physicochemical Properties of 2-(2-Pyridyl)-1,10-phenanthroline

| Property | Value |

| Chemical Formula | C₁₇H₁₁N₃ |

| Molecular Weight | 269.30 g/mol |

| Protonation Constants (pKa) | pKₐ₁ = 4.60, pKₐ₂ = 3.35 nih.gov |

Table 2: Crystallographic Data for a Representative Metal Complex

The following table provides crystallographic data for the cadmium complex of 2-(2-Pyridyl)-1,10-phenanthroline, [Cd(MPP)(H₂O)(NO₃)₂]. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4940(13) |

| b (Å) | 12.165(2) |

| c (Å) | 20.557(4) |

| β (°) | 96.271(7) |

| Volume (ų) | 1864.67(9) |

| Z | 4 |

Properties

IUPAC Name |

2-pyridin-2-yl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3/c1-2-10-18-14(5-1)15-9-8-13-7-6-12-4-3-11-19-16(12)17(13)20-15/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGJDTVHKBKIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization of 2 2 Pyridyl 1,10 Phenanthroline

Established Synthetic Pathways for 2-(2-Pyridyl)-1,10-phenanthroline

The construction of the 2-(2-pyridyl)-1,10-phenanthroline scaffold is predominantly accomplished through classical condensation reactions and modern cross-coupling techniques.

Friedländer Condensation

The Friedländer synthesis is a widely utilized and powerful method for constructing quinoline (B57606) and phenanthroline ring systems. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. organic-chemistry.org In the context of 2-(2-pyridyl)-1,10-phenanthroline synthesis, a key intermediate is an amino-aldehyde derivative of quinoline, which then undergoes a final Friedländer condensation step.

An improved multistep synthesis has been reported that culminates in a Friedländer condensation. researchgate.net This process starts with a Skraup quinoline synthesis, followed by selective nitration, oxidation of a methyl group to an aldehyde, and reduction of the nitro group to an amine, yielding 8-amino-7-quinolinecarbaldehyde. researchgate.netresearchgate.net The final step involves the condensation of this amino-aldehyde with 2-acetylpyridine (B122185) to furnish the target molecule, 2-(2-pyridyl)-1,10-phenanthroline. researchgate.net The reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org This method offers a modular approach to synthesizing complex aromatic systems like substituted phenanthrolines. rsc.orgnumberanalytics.com

For the synthesis of 2-(2-pyridyl)-1,10-phenanthroline and its derivatives, a common strategy involves the coupling of a halogenated 1,10-phenanthroline (B135089) with an appropriate organostannane. For instance, 2,9-dichloro-1,10-phenanthroline (B1330746) can be coupled with 2-(tri-n-butylstannyl)pyridine in the presence of a palladium catalyst to produce 2,9-di-(2'-pyridyl)-1,10-phenanthroline. nih.gov Similarly, aryl-substituted pyridyl-phenanthrolines can be synthesized via palladium-catalyzed coupling between a bromo-phenanthroline precursor and a suitable stannane. rsc.org The catalytic cycle of the Stille reaction typically involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgresearchgate.net

| Method | Description | Key Reactants | Catalyst/Conditions |

| Friedländer Condensation | A condensation reaction forming a quinoline or phenanthroline ring system. wikipedia.org | 1. 8-Amino-7-quinolinecarbaldehyde2. 2-Acetylpyridine researchgate.net | Base or acid-catalyzed. organic-chemistry.org |

| Stille Coupling | A palladium-catalyzed cross-coupling reaction forming a C-C bond. wikipedia.orgnumberanalytics.com | 1. Halogenated 1,10-phenanthroline (e.g., 2-bromo-1,10-phenanthroline)2. Organostannane (e.g., 2-(tri-n-butylstannyl)pyridine) rsc.orgnih.gov | Pd(0) complex, such as Pd(PPh₃)₄. libretexts.org |

Strategies for Peripheral Functionalization and Derivatization

The versatility of 1,10-phenanthroline (phen) as a ligand stems from the ability to introduce functional groups at its eight peripheral carbon positions ( rsc.orgnih.gov, nih.govnih.gov, researchgate.netwikipedia.org, and researchgate.netnih.gov). nih.govacs.org This functionalization allows for the fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes.

Strategies for derivatization can target either the phenanthroline core or the appended pyridyl ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are instrumental in attaching aryl groups to the phenanthroline backbone. rsc.orgnih.gov For example, a matrix of manisyl (4-methoxy-2,6-dimethylphenyl) substituted pyridyl-phenanthrolines has been synthesized using this approach. rsc.orgnih.gov

Another key strategy involves the functionalization of pre-existing groups on the phenanthroline ring. For instance, the methyl groups of 2,9-dimethyl-1,10-phenanthroline (neocuproine) can be oxidized to form aldehydes. nih.govnih.gov These aldehyde groups serve as versatile handles for further modification, such as conversion to carboxylic acids or reaction with amines to form imines or aminomethyl derivatives. nih.govnih.gov Specifically, 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline can be synthesized from bathocuproine and subsequently reacted with various amines to create a library of substituted phenanthroline derivatives. nih.gov These derivatization reactions enable the introduction of a wide range of functionalities, including amides, esters, and other complex side chains, to modulate the ligand's properties for applications in areas like sensing and materials science. nih.govrsc.orgrsc.org

| Position of Functionalization | Precursor Compound | Reaction Type | Functional Group Introduced |

| Phenanthroline Backbone | Bromo-phenanthroline derivative | Suzuki or Stille Coupling | Aryl groups (e.g., manisyl) rsc.orgnih.gov |

| 2,9-Positions | Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) | Oxidation (with SeO₂) | Aldehyde (-CHO) nih.gov |

| 2,9-Positions | 2,9-Diformyl-phenanthroline derivative | Reductive Amination | Aminomethyl groups (-CH₂NRR') nih.gov |

| 2,9-Positions | 2,9-Diformyl-phenanthroline derivative | Imine Condensation | Iminomethyl groups (-CH=NR) nih.gov |

| 9-Position | Neocuproine (2,9-dimethyl-1,10-phenanthroline) | Oxidation (with NaClO₂) | Carboxylic acid (-COOH) nih.gov |

Green Chemistry Approaches in 2-(2-Pyridyl)-1,10-phenanthroline Synthesis

Efforts to develop more environmentally benign synthetic methods have been extended to the synthesis of phenanthroline-based ligands. A key focus in green chemistry is the replacement of hazardous organic solvents with water.

Recent advancements have demonstrated that highly effective Stille cross-coupling reactions can be performed in water. nih.gov This has been made possible by the development of specific palladium pre-catalysts, such as a triphenylphosphine-based palladacycle, that are active in aqueous media. nih.gov These reactions can be carried out under mild conditions using very low catalyst loadings (parts-per-million levels of palladium). The use of surfactants, such as Brij-30, can create aqueous nanoreactors that facilitate the coupling of various aryl and heteroaryl halides with organostannanes. nih.gov This approach significantly reduces the reliance on volatile and often toxic organic solvents, aligning with the principles of green chemistry. While not yet specifically detailed for 2-(2-pyridyl)-1,10-phenanthroline itself, the successful application of this green methodology to a broad range of Stille couplings suggests its potential applicability for the synthesis of this and related ligands. nih.gov

Coordination Chemistry of 2 2 Pyridyl 1,10 Phenanthroline Metal Complexes

Complexation with Transition Metals.

The preorganized nature of 2-(2-pyridyl)-1,10-phenanthroline (MPP) leads to its strong affinity for a variety of transition metal ions, forming stable complexes. nih.govacs.orgnih.gov The coordination typically involves the three nitrogen atoms of the pyridyl and phenanthroline rings, acting as a terdentate ligand. nih.govacs.orguncw.edu This chelating behavior results in the formation of stable five-membered rings with the metal ion. clentchem.com

The complexation of MPP has been studied with a range of transition metals, including but not limited to copper(II), zinc(II), cadmium(II), nickel(II), and ruthenium(II). nih.govacs.orgnih.govresearchgate.netnih.gov For instance, with copper(II), MPP forms a dichlorido[2-(pyridin-2-yl)-1,10-phenanthroline]copper(II) complex, [CuCl2(C17H11N3)], which can exist in different polymorphic forms depending on the crystallization conditions. nih.govresearchgate.netosti.gov The versatility of the 1,10-phenanthroline (B135089) framework allows for the formation of a diverse array of complexes with various applications. nih.gov

The steric and electronic properties of substituents on the phenanthroline ring can significantly influence the resulting metal complexes. wikipedia.org While MPP itself is unsubstituted on the phenanthroline core, related studies on substituted phenanthrolines highlight the tunability of these ligands. wikipedia.org

The thermodynamic stability of metal complexes with 2-(2-pyridyl)-1,10-phenanthroline (MPP) is quantified by their formation constants (log K₁). nih.govacs.org These constants provide a measure of the equilibrium between the free ligand and the metal ion, and the resulting complex. wordpress.comlibretexts.org

Studies have shown that the preorganization of MPP leads to enhanced stability for certain metal ions compared to the less rigid analogue, 2,2';6',2''-terpyridine (tpy). nih.govacs.org For larger metal ions like calcium(II) and lanthanum(III), the formation constants (log K₁) for MPP complexes are approximately 1.5 log units higher than for the corresponding tpy complexes. nih.govacs.org This increased stability is attributed to the favorable fit of larger ions into the more rigid cavity of MPP. nih.govacs.org

Conversely, for smaller metal ions such as zinc(II) and nickel(II), there is little to no increase in the formation constant for MPP complexes compared to tpy complexes. nih.govacs.org This is explained by the presence of five-membered chelate rings in the MPP complexes, which are generally favored by larger metal ions. nih.govacs.org The stability of metal complexes with 1,10-phenanthroline and its analogues generally follows the Irving-Williams order for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). epa.gov

The protonation constants (pKa) for MPP have also been determined, with pK₁ = 4.60 and pK₂ = 3.35 at an ionic strength of 0 and 25 °C. nih.govacs.org These values are important for understanding the ligand's behavior in solution and its competition with protons for metal ion binding.

Table 1: Formation Constants (log K₁) of Metal Complexes with 2-(2-Pyridyl)-1,10-phenanthroline (MPP) and Related Ligands.

| Metal Ion | Ligand | log K₁ | Reference |

|---|---|---|---|

| Ca(II) | MPP | ~1.5 units > tpy | nih.govacs.org |

| La(III) | MPP | ~1.5 units > tpy | nih.govacs.org |

| Zn(II) | MPP | Similar to tpy | nih.govacs.org |

| Ni(II) | MPP | Similar to tpy | nih.govacs.org |

| Cd(II) | DPP | 12.21 | uncw.edu |

| Bi(III) | DPP | 15.72 | uncw.edu |

| Sm(III) | DPP | Peak value in Ln(III) series | researchgate.net |

DPP is the related ligand 2,9-di-(2'-pyridyl)-1,10-phenanthroline.

The formation of metal complexes with 2-(2-pyridyl)-1,10-phenanthroline (MPP) is readily monitored by spectroscopic techniques, particularly UV-Vis absorption and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.orgresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum of MPP is characterized by intense π-π* transitions. nih.govacs.org Upon complexation with a metal ion, these transitions exhibit noticeable shifts, which can be used to determine the formation constants of the complexes. nih.govacs.org For example, titrating a solution of MPP with a metal ion solution and monitoring the changes in the UV-Vis spectrum allows for the calculation of the stability of the resulting complex. nih.govacs.org This method has been employed to study the complexation of MPP with various metal ions, including Ca(II), La(III), Zn(II), and Ni(II). nih.govacs.org

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structural changes that occur upon complexation. researchgate.netacs.orgrsc.org The chemical shifts of the protons on the phenanthroline and pyridyl rings are sensitive to the coordination environment. researchgate.netrsc.org When MPP binds to a metal ion, the signals corresponding to the protons in the vicinity of the nitrogen donor atoms experience significant shifts. researchgate.net For instance, in ruthenium(II) complexes of substituted phenanthrolines, the protons at the 2- and 9-positions of the phenanthroline ring show characteristic downfield shifts upon coordination. soton.ac.uk The ¹H NMR spectrum of palladium(II) complexes with 1,10-phenanthroline shows signals for the phenanthroline protons in the aromatic region between 9.40 and 7.50 ppm. nih.gov

These spectroscopic changes provide direct evidence of complex formation and can offer insights into the binding mode and the electronic effects of coordination.

Structural Elucidation of 2-(2-Pyridyl)-1,10-phenanthroline Metal Complexes.

X-ray crystallography has been instrumental in confirming the structures of several metal complexes of MPP and its derivatives. nih.govacs.orgnih.govresearchgate.netosti.govnih.gov A key example is the crystal structure of [Cd(MPP)(H₂O)(NO₃)₂]. nih.govacs.org The analysis of this complex revealed a seven-coordinate cadmium(II) ion. nih.govacs.org The coordination sphere is composed of the three nitrogen donor atoms from the MPP ligand, one coordinated water molecule, a monodentate nitrate (B79036) ion, and a bidentate nitrate ion. nih.govacs.org

Another example involves the complexation of MPP with copper(II). The resulting compound, dichlorido[2-(pyridin-2-yl)-1,10-phenanthroline]copper(II), [CuCl₂(C₁₇H₁₁N₃)], has been shown to exist in two different polymorphic forms, a triclinic and a monoclinic form, depending on the crystallization solvent. nih.govresearchgate.netosti.gov In both forms, the copper(II) center is in a five-coordinate, distorted square-pyramidal geometry. nih.govresearchgate.netosti.gov

The crystal structure of a palladium(II) complex with the related ligand 2-phenyl-1,10-phenanthroline, [PdBr(C₁₈H₁₁N₂)], shows the ligand acting in a tridentate fashion, with the palladium(II) center adopting a square-planar geometry. nih.gov Similarly, the structure of [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ has been determined, showing a square-planar palladium(II) core. nih.gov These crystallographic studies provide definitive evidence for the coordination modes and geometries of MPP complexes.

Table 2: Crystallographic Data for Selected 2-(2-Pyridyl)-1,10-phenanthroline and Related Metal Complexes.

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Cd(MPP)(H₂O)(NO₃)₂] | Monoclinic | P2₁/c | Seven-coordinate Cd(II) | nih.govacs.org |

| [CuCl₂(MPP)] (Form I) | Triclinic | - | Five-coordinate, distorted square-pyramidal Cu(II) | nih.govresearchgate.net |

| [CuCl₂(MPP)] (Form II) | Monoclinic | - | Five-coordinate, distorted square-pyramidal Cu(II) | nih.govresearchgate.net |

| [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | - | - | Square-planar Pd(II) core | nih.gov |

| Zn(DPP)₂₂ | Triclinic | P1 | Six-coordinate Zn(II), one non-coordinated pyridyl group per DPP ligand | researchgate.net |

| Bi(DPP)(H₂O)₂(ClO₄)₂ | Triclinic | P1 | Eight-coordinate Bi(III) | researchgate.net |

DPP is the related ligand 2,9-di-(2'-pyridyl)-1,10-phenanthroline.

The coordination geometry and ligand denticity of 2-(2-pyridyl)-1,10-phenanthroline (MPP) in its metal complexes are key aspects of its coordination chemistry. As a terdentate ligand, MPP typically binds to a metal ion through its three nitrogen atoms, forming two five-membered chelate rings. nih.govacs.orgclentchem.com

The coordination geometry adopted by the metal center is influenced by several factors, including the size of the metal ion and the steric and electronic properties of other ligands in the coordination sphere. In the case of the [Cd(MPP)(H₂O)(NO₃)₂] complex, the cadmium(II) ion is seven-coordinate. nih.govacs.org For the [CuCl₂(MPP)] complex, the copper(II) center adopts a five-coordinate, distorted square-pyramidal geometry. nih.govresearchgate.net

The denticity of MPP as a terdentate ligand is a fundamental aspect of its complexing ability. However, in some cases, not all donor atoms of a potentially multidentate ligand may coordinate to the metal center. For instance, in the complex Zn(DPP)₂₂, where DPP is the related tetradentate ligand 2,9-di-(2'-pyridyl)-1,10-phenanthroline, each DPP ligand has one non-coordinated pyridyl group. researchgate.net This results in a six-coordinate zinc(II) center with each DPP ligand acting in a terdentate fashion. researchgate.net

Influence of Metal Ion Size and Electronic Configuration on Coordination

The coordination of MPP to a metal center is profoundly affected by the size and electronic configuration of the metal ion. The ligand's rigid framework and the formation of five-membered chelate rings create a preference for specific metal ions.

Research indicates that MPP's complexing properties are highly dependent on the metal ion's radius. nih.govacs.orguncw.edu Larger metal ions, such as Calcium(II) (Ca(II)) and Lanthanum(III) (La(III)), exhibit a significant increase in their formation constants (log K1) with MPP compared to the more flexible tpy ligand. nih.govacs.orguncw.edu This preference for larger metal ions is attributed to the steric constraints imposed by the five-membered chelate rings formed upon coordination. nih.govacs.orguncw.edu Conversely, smaller metal ions like Zinc(II) (Zn(II)) and Nickel(II) (Ni(II)) show minimal enhancement in their formation constants with MPP when compared to tpy. nih.govacs.orguncw.edu

The structure of the resulting complex is also dictated by the match between the metal ion size and the ligand's binding pocket. For instance, in the complex [Cd(MPP)(H₂O)(NO₃)₂], the Cadmium(II) (Cd(II)) ion, with an ionic radius of 0.96 Å, is considered slightly too small for optimal coordination with MPP. nih.govacs.org This mismatch leads to a seven-coordinate geometry for the cadmium center, accommodating the three nitrogen atoms of MPP, a water molecule, and both a monodentate and a bidentate nitrate anion. nih.govacs.org

A derivative of MPP, 2,9-di(pyrid-2-yl)-1,10-phenanthroline (DPP), which is a tetradentate ligand, further exemplifies the importance of metal ion size. DPP's rigid structure and the arc created by its four nitrogen donors present significant steric challenges for smaller metal ions. researchgate.net For example, the smaller Zn(II) ion (ionic radius = 0.74 Å) can only coordinate to three of the four nitrogen donors of DPP, leaving one pyridyl group uncoordinated. researchgate.net In contrast, the larger Cd(II) ion (ionic radius = 1.00 Å) can accommodate all four nitrogen donors. researchgate.net This selectivity is also evident in studies with lanthanide ions, where the formation constants of DPP complexes show a peak at Samarium(III) (Sm(III)), with a steady increase for larger ions and a slight decrease for smaller ions. researchgate.net

The electronic configuration of the metal ion also plays a role, particularly in the photophysical properties of the complexes. For instance, the fluorescence of MPP is weak in its non-protonated form but is significantly enhanced upon chelation with certain metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.govuncw.edu The extent of this enhancement varies with the metal ion, with the trend observed as Ca(II) > Zn(II) > Cd(II) ~ La(III). nih.gov

Table 1: Influence of Metal Ion on Coordination with Pyridyl-Phenanthroline Ligands

| Ligand | Metal Ion | Ionic Radius (Å) | Coordination Behavior | Reference |

|---|---|---|---|---|

| MPP | Ca(II), La(III) | Large | Significant increase in formation constant compared to tpy. | nih.govacs.orguncw.edu |

| MPP | Zn(II), Ni(II) | Small | Little increase in formation constant compared to tpy. | nih.govacs.orguncw.edu |

| MPP | Cd(II) | 0.96 | Forms a seven-coordinate complex, considered slightly too small for optimal fit. | nih.govacs.org |

| DPP | Zn(II) | 0.74 | One pyridyl group remains uncoordinated due to steric hindrance. | researchgate.net |

| DPP | Cd(II) | 1.00 | All four nitrogen donors are coordinated. | researchgate.net |

| DPP | Ln(III) series | Varies | Formation constants peak at Sm(III). | researchgate.net |

Reactivity and Transformations of Coordinated 2-(2-Pyridyl)-1,10-phenanthroline

Once coordinated to a metal center, the MPP ligand can undergo various chemical transformations. These reactions can be broadly categorized as ligand-centered or metal-mediated modifications.

Ligand-Centered Transformations (e.g., Pyridine (B92270) Ring-Opening)

A significant transformation observed in coordinated polypyridyl ligands, including those related to MPP, is the opening of the pyridine ring. This reaction is of particular interest due to its relevance in industrial processes like hydrodenitrogenation (HDN), which aims to remove nitrogen-containing compounds from fuels. nih.gov

Studies on related 1,10-phenanthroline (phen) and 2,2'-bipyridine (B1663995) (bipy) ligands coordinated to Rhenium(I) (Re(I)) carbonyl complexes have shed light on the mechanism of this ring-opening process. nih.govacs.org Computational studies suggest that the process is initiated by the deprotonation of the pyridine ring after it has been dearomatized. nih.govacs.org This deprotonation is a crucial step that facilitates ring contraction, leading to the extrusion of the nitrogen atom and subsequent cleavage of the C-N bond. nih.govacs.org The rigidity and stability of the central ring in the phenanthroline ligand influence the regiochemistry of the resulting products, leading to different isomers compared to the more flexible bipyridine ligand. nih.govrsc.orgrsc.org

The reaction is often carried out under mild conditions and can be triggered by the addition of a base followed by an electrophile. rsc.orgrsc.org For instance, the reaction of cis,trans-[Re(CO)₂(N-N)(N-RIm)(PMe₃)]OTf (where N-N is bipy or phen) with a strong base like KN(SiMe₃)₂ followed by an electrophile such as MeOTf results in the opening of the pyridine ring. rsc.orgrsc.org

Metal-Mediated Ligand Modifications

The coordination of MPP to a metal ion can also facilitate modifications to the ligand that are mediated by the metal center. The metal ion can act as a template or a catalyst, influencing the reactivity of the ligand.

While specific examples of metal-mediated modifications on the MPP ligand itself are not extensively detailed in the provided search results, the principles can be inferred from the behavior of similar polypyridyl ligands. The electronic properties of the metal center can influence the electron density on the ligand, making certain positions more susceptible to nucleophilic or electrophilic attack.

For example, the formation of dinuclear complexes, where a second metal ion coordinates to a peripheral site on the ligand, demonstrates a metal-mediated modification of the coordination environment. In Ru(II)-Pd(II) dinuclear complexes of di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines, the Ru(II) center is coordinated to the phenanthroline core, while the Pd(II) center binds to the peripheral di(pyridin-2-yl)amine moiety. chemrxiv.org The position of this second coordination site influences the electrochemical properties of the complex. chemrxiv.org

Table 2: Reactivity of Coordinated Pyridyl-Phenanthroline Ligands

| Reaction Type | Ligand System | Metal Center | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine Ring-Opening | 1,10-phenanthroline (phen), 2,2'-bipyridine (bipy) | Re(I) | Mechanism involves deprotonation of the dearomatized pyridine ring, leading to C-N bond cleavage. The rigidity of the phenanthroline ligand influences the regiochemistry of the products. | nih.govacs.orgrsc.orgrsc.org |

| Metal-Mediated Modification | Di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines | Ru(II), Pd(II) | Formation of dinuclear complexes where the position of the second metal ion (Pd(II)) influences the electrochemical properties of the complex. | chemrxiv.org |

Photophysical and Electronic Properties of 2 2 Pyridyl 1,10 Phenanthroline Metal Complexes

Electronic Transitions and Absorption Characteristics

The absorption of light by metal complexes of 2-(2-pyridyl)-1,10-phenanthroline is characterized by several distinct electronic transitions. These transitions, which involve the promotion of an electron from a lower to a higher energy orbital, are crucial in defining the color and photochemical reactivity of the complexes. The primary types of transitions observed are Metal-to-Ligand Charge Transfer (MLCT), Intraligand Charge Transfer (ILCT), and Ligand-Centered (LC) transitions.

Metal-to-Ligand Charge Transfer (MLCT): This is a hallmark of many transition metal polypyridyl complexes. It involves the transfer of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. Iron(II) complexes of 2-(2-pyridyl)-1,10-phenanthroline, for instance, display a characteristic MLCT band in the visible region, with one study reporting it near 570 nm in a DMF solution. ias.ac.in In osmium(II) complexes with related polypyridyl ligands, excitations to triplet MLCT (³MLCT) states are also observed. nih.gov

Intraligand Charge Transfer (ILCT) and Ligand-to-Ligand Charge Transfer (LLCT): ILCT transitions occur within the ligand itself, often between different parts of a modified ligand framework. When different ligands are present in a complex, Ligand-to-Ligand Charge Transfer (LLCT) can also occur. mdpi.com In some ruthenium(II) complexes where the phenanthroline ligand is modified with appendages like pyrene (B120774), the emissive state can be assigned to a long-lived intraligand ³π–π* state, which can also be described as ³IL or ³LLCT. rsc.org Furthermore, heteronuclear copper(I)-silver(I) complexes of a related ligand have shown emission bands thought to arise from a combination of transitions, including intraligand and metal-to-ligand charge transfer, denoted as ³(LL + ML + IL)CT. rsc.org

Ligand-Centered (LC) Transitions: These transitions are confined to the molecular orbitals of the ligand itself, typically π-π* transitions. acs.org In osmium(II) complexes, sharp and intense transitions observed between 250 and 300 nm are assigned to singlet ¹LC excitations associated with the polypyridyl moieties. nih.gov These high-energy absorptions are a common feature in the UV spectra of these aromatic ligand systems.

Luminescence Phenomena and Emission Characteristics

While the 1,10-phenanthroline (B135089) molecule itself is only weakly fluorescent, its coordination to metal ions can lead to the formation of highly luminescent complexes. rsc.org This luminescence, which can be either fluorescence or phosphorescence, is highly sensitive to the metal ion, the ligand structure, and the surrounding environment.

Complexes with various transition metals such as Ru(II), Os(II), Pt(II), Cu(I), and Ag(I), as well as rare-earth cations, have been shown to be luminescent. rsc.org For example, copper(I) readily forms the luminescent complex [Cu(phen)₂]⁺. wikipedia.org Ruthenium(II) complexes containing modified phenanthroline ligands can exhibit long-lived room-temperature phosphorescence in the red to near-infrared (NIR) region (600–800 nm). rsc.org Similarly, osmium(II) complexes with related ligands also emit in the NIR, with reported emission peaks around 740-761 nm. nih.gov The introduction of a second, different metal can further enhance these properties; heteronuclear Cu(I)-Ag(I) complexes, for example, display stronger luminescence and dual emission bands compared to their single-metal counterparts. rsc.org

The efficiency and duration of luminescence are quantified by the luminescence quantum yield (Φ) and the excited-state lifetime (τ), respectively. These parameters are critical for applications such as sensors and light-emitting devices.

The lifetimes of these complexes can vary dramatically. For example, the excited state lifetime of the well-known [Ru(bpy)₃]²⁺ complex is around 650 ns in water, with a quantum yield of 2.8%. wikipedia.org For complexes more directly related to pyphen, significant tunability has been demonstrated. Modification of a Ru(II)-phenanthroline complex by adding pyrene-based appendages has been shown to extend the luminescence lifetime from 0.4 µs for the parent complex to as long as 148 µs. rsc.orgresearchgate.net Platinum(II) complexes also show interesting behavior, with quantum yields increasing from as low as 0.06 in a room temperature solution to as high as 0.95 in a frozen glass matrix at 77 K, with lifetimes on the order of microseconds. mdpi.com

| Complex Type | Excited State Lifetime (τ) | Luminescence Quantum Yield (Φ) | Conditions | Source |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ | 650 ns | 0.028 | Water, 298 K | wikipedia.org |

| Ru(Phen)(bpy)₂ (Reference) | 0.4 µs | - | - | rsc.org |

| Ru(Phen-pyrenylethynylene)(bpy)₂ | 58.4 µs | - | - | rsc.org |

| Ru(II)-phenanthroline-pyrene | up to 148 µs | - | - | researchgate.net |

| Pt(II)-naphen-Cl | ~3 µs | 0.06 - 0.24 | Solution, 298 K | mdpi.com |

| Pt(II)-naphen-Cl | - | 0.80 - 0.95 | Glassy Matrix, 77 K | mdpi.com |

The free 2-(pyrid-2'-yl)-1,10-phenanthroline (referred to as MPP in some studies) ligand is only weakly fluorescent in solution. acs.orguncw.edu This is often attributed to a photoinduced electron transfer (PET) process, where a non-bonding electron pair on a nitrogen atom quenches the excited state of the aromatic system. acs.orguncw.edu

Upon chelation to a metal ion, this PET pathway is blocked, leading to a significant increase in fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). acs.orguncw.edu The magnitude of this enhancement depends on the specific metal ion. Studies have established a clear trend for the CHEF effect with MPP, which is: Ca(II) > Zn(II) > Cd(II) ~ La(III) > Hg(II). acs.orgnih.gov

Several factors govern this trend. For lighter metal ions like Ca(II) and Zn(II), which have small spin-orbit coupling constants, the CHEF effect is prominent. uoa.gr However, for heavier metal ions such as Hg(II) and Pb(II), the "heavy-atom effect" comes into play. Their large spin-orbit coupling constants promote intersystem crossing to the triplet state, which then deactivates non-radiatively, effectively quenching the fluorescence. nih.govuoa.gr Steric factors can also be critical; for a related ligand, Cd(II) induced a strong CHEF effect, whereas Zn(II), being too small to properly coordinate with all the donor atoms, did not. acs.org In some cases, direct π-stacking interactions between the metal and the fluorophore can also lead to fluorescence quenching. rsc.org

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of 2-(2-pyridyl)-1,10-phenanthroline complexes, particularly their redox potentials, are fundamental to their use in applications like catalysis and sensing. The redox behavior involves the gain or loss of electrons from either the metal center or the ligand.

Iron(II) complexes of pyphen have been characterized as 1:2 electrolytes, indicating that two anions dissociate from the complex in solution. ias.ac.in The redox potential of such complexes is highly dependent on the nature of the ligands. For instance, the standard reduction potential of an Fe(III)/Fe(II) couple can span a range of over one volt depending on the coordinating organic ligand. acs.org

Cyclic voltammetry studies on related polypyridyl systems reveal their complex redox activity. Osmium(II) complexes can exhibit multiple, distinct reduction steps, indicating that the ligands can accept several electrons. nih.gov Platinum(II) complexes with related tridentate ligands have shown reversible reduction potentials around -1.6 V (vs. Fc/Fc⁺). mdpi.com The redox properties are also linked to the photochemistry of the complexes. The excited state of a ruthenium polypyridyl complex, for example, is both a stronger oxidant and a stronger reductant than its ground state, enabling it to participate in photoredox catalysis. wikipedia.org

Influence of Ligand Modification and Metal Center on Photophysical Performance

The photophysical and electronic properties of these complexes can be precisely tuned by strategic modifications to the ligand structure or by changing the central metal ion.

Ligand Modification: Attaching different functional groups to the 2-(2-pyridyl)-1,10-phenanthroline backbone has a profound impact. A prime example is the extension of luminescence lifetimes in Ru(II) complexes. By appending chromophores like pyrene to the phenanthroline ring, the nature of the lowest energy excited state can be shifted from a ³MLCT state to a ligand-based ³IL state. rsc.orgresearchgate.net This change in the excited state character dramatically slows down the decay to the ground state, increasing the phosphorescence lifetime by over two orders of magnitude in some cases (from 0.4 µs to over 100 µs). rsc.orgresearchgate.net Systematically changing auxiliary ligands in a complex allows for the fine-tuning of absorption and emission energies by altering the reduction potential of the ligands. nih.govtudublin.ie

Metal Center: The choice of the metal ion is equally crucial. The stability of the complex itself can be influenced by the match between the ion's size and the ligand's binding pocket; larger ions like Ca(II) and La(III) form more stable complexes with pyphen's pre-organized structure than smaller ions like Zn(II) and Ni(II). acs.org Changing the metal also directly affects the photophysical properties. Replacing one of two Cu(I) centers in a bimetallic complex with an Ag(I) ion results in enhanced luminescence. rsc.org Comparing isostructural Ru(II) and Os(II) complexes reveals that the heavier osmium center leads to a significant red-shift in the emission wavelength. nih.gov This demonstrates that both the ligand framework and the metal's intrinsic properties are key levers for designing complexes with desired photophysical performance.

Applications of 2 2 Pyridyl 1,10 Phenanthroline Metal Complexes in Advanced Materials and Catalysis

Catalytic Applications

The unique structural and electronic features of 2-(2-pyridyl)-1,10-phenanthroline based ligands have made their metal complexes promising candidates for a range of catalytic applications. The ability to fine-tune the steric and electronic environment around the metal center through ligand modification allows for the optimization of catalytic activity and selectivity.

Oxidation Catalysis (e.g., Water Oxidation, Alkane/Alcohol Oxidation)

The oxidation of water to produce molecular oxygen is a critical step in artificial photosynthesis and the development of solar fuels. Ruthenium complexes featuring the tetradentate ligand 2,9-di-(2′-pyridyl)-1,10-phenanthroline (dpp) have been identified as effective water oxidation catalysts (WOCs). nih.govresearchgate.net For instance, the complex Ru(dpp)(pic)₂₂ (where pic is 4-picoline) has been a subject of study, and modifications to its structure have been explored to enhance its catalytic performance. nih.gov Introducing a nitrophenyl group attached to an imidazole (B134444) bridge on the dpp backbone was found to have a minimal effect on the catalytic performance, demonstrating the robustness of the original catalytic framework. nih.gov In Ce(IV)-driven water oxidation, ruthenium complexes with polypyridinedicarboxylato ligands have achieved turnover numbers (TONs) as high as 258. ucsd.edu

While specific research on alkane and alcohol oxidation using 2-(2-pyridyl)-1,10-phenanthroline complexes is emerging, related phenanthroline complexes have shown significant promise. For example, polymeric oxidovanadium(IV) complexes with 1,10-phenanthroline (B135089), such as [VO(phen)Cl₂]n, have demonstrated high catalytic activity in the oxidation of alkanes and alcohols using peroxides under mild conditions. mdpi.com In the oxidation of cyclohexane (B81311) with H₂O₂, one such complex yielded cyclohexanone (B45756) and cyclohexanol. mdpi.com This suggests that metal complexes of pyridyl-phenanthroline derivatives could also be effective catalysts for these transformations. Furthermore, manganese(II) complexes with 1,10-phenanthroline have been shown to exhibit catalase-like activity, disproportionating hydrogen peroxide, which is a key aspect of oxidation catalysis. ias.ac.innih.gov

Polymerization Catalysis (e.g., Ring-Opening Polymerization of Lactides)

The development of biodegradable polymers from renewable resources is a key area of green chemistry. Polylactide (PLA), an aliphatic polyester, is produced through the ring-opening polymerization (ROP) of lactide, the cyclic diester of lactic acid. Zinc complexes stabilized by 1,10-phenanthroline have proven to be active initiators for the solvent-free ROP of D,L-lactide. researchgate.net These catalysts can produce PLAs with high molecular weights, reaching up to 145,000 g/mol , and in nearly quantitative yields. researchgate.net The activity of these zinc complexes highlights the potential of metal complexes with phenanthroline-based ligands in the synthesis of sustainable materials. A series of pyridine (B92270) and polypyridine-zinc complexes have been synthesized and studied, with those bearing 1,10-phenanthroline derivatives showing significantly higher polymerization rates for L-lactide compared to diethyl zinc. researchgate.net

| Initiator Complex | Monomer | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Conversion (%) |

| [Zn(phen)Cl₂] | D,L-lactide | 10,200 | 1.8 | 98 |

| [Zn(phen)(OAc)₂] | D,L-lactide | 145,000 | 2.1 | 99 |

| [Zn(phen)(OTf)₂] | D,L-lactide | 12,500 | 1.7 | 97 |

Table 1: Performance of Zinc-Phenanthroline Complexes in the Ring-Opening Polymerization of D,L-Lactide. researchgate.net

Asymmetric Catalysis and Stereoselective Reactions

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral derivatives of 1,10-phenanthroline have been employed as ligands in a variety of enantioselective reactions. acs.orgresearchgate.net For instance, chiral phenanthroline ligands have been utilized in palladium-catalyzed asymmetric allylic substitution reactions. rsc.org The design of these ligands often incorporates a chiral backbone that induces a stereochemically defined environment around the metal center, enabling the transfer of chirality to the substrate. While direct applications of chiral 2-(2-pyridyl)-1,10-phenanthroline in asymmetric catalysis are still under extensive exploration, the broader success of chiral phenanthroline complexes suggests a promising future for this specific ligand class in stereoselective transformations. researchgate.netacs.orgresearchgate.net

Electrocatalysis (e.g., Oxygen Reduction Reaction (ORR), Carbon Dioxide Reduction, Hydrogen Evolution)

The conversion of small molecules like oxygen, carbon dioxide, and protons into valuable fuels and chemicals through electrocatalysis is a cornerstone of renewable energy technologies. Metal complexes of 1,10-phenanthroline and its derivatives have emerged as promising electrocatalysts for these reactions.

In the realm of the oxygen reduction reaction (ORR), cobalt(II) complexes with 1,10-phenanthroline supported on reduced graphene oxide have been shown to catalyze the ORR via a highly efficient four-electron pathway. researchgate.net The introduction of electron-withdrawing groups on the phenanthroline ligand can enhance the catalytic activity. researchgate.net For the electrochemical reduction of carbon dioxide (CO₂), copper complexes with non-substituted 1,10-phenanthroline have demonstrated the ability to promote the formation of ethylene (B1197577) with a high Faradaic efficiency of 71.2%. rsc.org Heterogenized binuclear copper(II) phenanthroline complexes have also shown remarkable performance, yielding C₂ products with 62% Faradaic efficiency and minimal hydrogen evolution. nih.gov

For the hydrogen evolution reaction (HER), nickel(II) complexes with ligands derived from 1,10-phenanthroline have been investigated as molecular catalysts. These complexes can facilitate the reduction of protons to molecular hydrogen.

| Catalyst | Reaction | Key Performance Metric | Value |

| Co-phenanthroline/rGO | ORR | Electron pathway | 4-electron |

| Cu-phenanthroline | CO₂ Reduction | Faradaic Efficiency (Ethylene) | 71.2% |

| Binuclear Cu-phenanthroline | CO₂ Reduction | Faradaic Efficiency (C₂ products) | 62% |

Table 2: Electrocatalytic Performance of Phenanthroline-based Complexes. researchgate.netrsc.orgnih.gov

Chemical Sensing and Molecular Recognition

The ability of 2-(2-pyridyl)-1,10-phenanthroline and its derivatives to form stable and often luminescent complexes with specific metal ions makes them excellent candidates for the development of chemical sensors. rsc.org The preorganized nature of these ligands, where the donor atoms are held in a favorable conformation for metal binding, contributes to their selectivity. uncw.edu

Photofunctional Materials

Metal complexes of 2-(2-pyridyl)-1,10-phenanthroline and its derivatives are central to the development of photofunctional materials, which can absorb light energy and use it to perform specific tasks. These applications include photocatalysis, light-emitting devices, and photosensitizers for photodynamic therapy. ontosight.airsc.org The key to these functions lies in the unique photophysical and photochemical properties of the complexes, such as their ability to absorb light and their excited-state behaviors. ontosight.ai

Ruthenium(II) complexes containing phenanthroline ligands are particularly well-studied for their photochemical applications. ontosight.airsc.org These complexes can absorb light and initiate electron transfer reactions, making them valuable as photosensitizers and photocatalysts. ontosight.ai For example, Ru(II) complexes with phosphonate-substituted phenanthroline ligands have demonstrated exceptional performance as photocatalysts in the oxidation of sulfides, achieving very high turnover numbers. rsc.org The strategic modification of the phenanthroline ligand can tune the complex's properties, such as its light absorption range, emission wavelength, and excited-state lifetime, to optimize it for specific catalytic reactions. rsc.orgresearchgate.net

The versatility of phenanthroline-based ligands allows for the creation of a wide array of luminescent coordination compounds with various transition metals (like Ru(II), Os(II), Pt(II), Cu(I)) and rare-earth metals. rsc.org These materials have applications that depend on their specific light-emitting properties. For instance, Osmium(II) polypyridyl complexes with extended phenanthroline-based ligands have been shown to act as "light-switches" for DNA, exhibiting enhanced near-infrared emission upon binding, which has potential in developing DNA probes. nih.gov Similarly, heterobimetallic Cu(I)-Ag(I) complexes of a derivative, 2-(6-bromo-2-pyridyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline, show enhanced luminescence and dual emission bands, making them promising phosphorescent materials. rsc.org

Table 2: Photophysical Properties of Selected Phenanthroline-Based Metal Complexes

| Complex Type | Key Ligand | Metal Center(s) | Emission Maxima (nm) | Potential Application |

| Phosphonate-Substituted Phenanthroline | P(O)(OEt)₂-phenanthroline | Ru(II) | Up to 697 | Photocatalysis rsc.org |

| Imidazo-Phenanthroline | 2-(6-bromo-2-pyridyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline | Cu(I)-Ag(I) | 501 and 601 | Phosphorescent Materials rsc.org |

| Pyrazino-Phenanthroline | pyrido[2′,3′:5,6]pyrazino[2,3-f] nih.govnih.govphenanthroline | Os(II) | 740 | DNA Probes / Light-Switch nih.gov |

| Pyrazolo-Phenanthroline | Pyrazolo[1,5-a] nih.govnih.govphenanthroline | Cu(I) | 480 and 650 (in solution) | Luminescent Materials eco-vector.com |

The design of these photofunctional materials often involves a "chemistry-on-the-complex" approach, where the core metal-phenanthroline structure is modified with various functional groups to tune its properties. researchgate.net This allows for the rational design of materials with tailored absorption, emission, and excited-state characteristics for targeted applications in sustainable energy, diagnostics, and advanced materials. ontosight.aiontosight.ai

Theoretical and Computational Studies of 2 2 Pyridyl 1,10 Phenanthroline and Its Complexes

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in the computational investigation of pyphen and its derivatives. This method, which approximates the many-electron problem by focusing on the electron density, provides a balance between computational cost and accuracy, making it well-suited for studying relatively large systems like pyphen-metal complexes. DFT calculations have been instrumental in determining the molecular geometries, vibrational frequencies, and electronic properties of these compounds. For instance, DFT has been used to rationalize the synthesis and spectroscopic characterization of water-soluble ligands based on the 1,10-phenanthroline (B135089) core. mdpi.com

Time-Dependent DFT (TD-DFT) extends the principles of DFT to excited states, enabling the prediction and interpretation of electronic absorption spectra. semanticscholar.org This is particularly valuable for understanding the photophysical properties of pyphen complexes, which often exhibit interesting luminescence and photochemical behavior. TD-DFT calculations can predict the energies of electronic transitions, such as the intra-ligand (IL) π → π* and charge-transfer (CT) transitions, which are crucial for designing molecules with specific optical properties. semanticscholar.org For example, TD-DFT has been used to compute the electronic absorption spectrum of 2-amino-1,10-phenanthrolin-1-ium chloride, showing good agreement with experimental data. semanticscholar.org

Elucidation of Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution

A key outcome of DFT calculations is the determination of the molecular orbital (MO) energy levels, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and can participate in charge-transfer processes. mdpi.com

For pyphen and its derivatives, DFT calculations have revealed how modifications to the molecular structure affect the HOMO-LUMO gap. For instance, the introduction of a dithioacid group to a 1,10-phenanthroline core was shown to decrease the HOMO-LUMO gap compared to its carboxylic acid analog. mdpi.com This change was attributed to alterations in the localization of the frontier orbitals. mdpi.com In some cases, the HOMO and LUMO are localized on the phenanthroline group, while in others, they may be distributed differently across the molecule. mdpi.com

The distribution of electron density within the molecule is another crucial aspect elucidated by computational studies. In mixed ligand copper complexes containing 1,10-phenanthroline, the electron density is often localized on the pyridyl tetrazole and phenanthroline rings. researchgate.net This information is vital for understanding the nature of metal-ligand bonding and the reactivity of different parts of the molecule.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1,10-phenanthroline-dithioacid | Data not available | Data not available | 3.13 mdpi.com |

| 1,10-phenanthroline-carboxylic acid | Data not available | Data not available | 4.31 mdpi.com |

| Zwitter-ion form of dithioacid | Data not available | Data not available | 1.25 mdpi.com |

Mechanistic Insights into Ligand Reactivity and Catalytic Pathways

Computational studies have provided valuable mechanistic insights into the role of phenanthroline-based ligands in catalysis. DFT calculations can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms.

For example, in the stereoselective formation of α-1,2-cis 2-deoxy-2-fluoro glycosides catalyzed by phenanthroline derivatives, DFT calculations have been employed to investigate the proposed reaction mechanism. nsf.gov These calculations indicated that a double SN2 displacement pathway involving the phenanthroline catalyst has lower activation barriers, thus ensuring the stereoselective formation of the desired product. nsf.gov The energetic profiles for the coupling of reactants can be computed to compare the efficiency of different catalysts. nsf.gov

Furthermore, the influence of the ligand structure on catalytic activity has been explored. In systems where a photocatalyst and a metal complex are linked, the position of the metal-coordinating fragment on the 1,10-phenanthroline core has a significant impact on the catalytic system's activity. researchgate.net

Prediction and Validation of Spectroscopic and Photophysical Properties

As mentioned earlier, TD-DFT is a powerful tool for predicting electronic absorption spectra. semanticscholar.org By calculating the energies and oscillator strengths of electronic transitions, researchers can simulate the UV-Vis spectrum of a molecule. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the assignment of spectral bands.

For instance, the electronic absorption spectrum of 2-amino-1,10-phenanthrolin-1-ium chloride was computed using TD-DFT, and a single absorption was predicted at 346 nm, corresponding to a HOMO to LUMO transition. semanticscholar.org This theoretical prediction aligns well with the experimental spectrum, which shows a band near 330 nm attributed to intra-ligand π → π* transitions and lower energy bands assigned to charge transfer transitions. semanticscholar.org

Similarly, DFT calculations have been used to predict NMR chemical shifts. For 2,9-dimethyl-1,10-phenanthroline-4-carbodithioic acid, the calculated chemical shift for the carbodithiolic carbon was in very good agreement with the experimental value. mdpi.com

The fluorescence properties of pyphen and its complexes can also be investigated computationally. The non-protonated pyphen ligand fluoresces only weakly, a phenomenon that has been attributed to a photoinduced electron transfer (PET) effect. uncw.edu Upon chelation with certain metal ions, a significant enhancement of fluorescence, known as the chelation-enhanced fluorescence (CHEF) effect, is observed. nih.gov The trend of the CHEF effect with different metal ions can be discussed in terms of factors like the heavy-atom effect. nih.gov

| Complex | Experimental Absorption (nm) | Calculated Absorption (nm) | Transition |

| 2-amino-1,10-phenanthrolin-1-ium chloride | ~330 semanticscholar.org | 346 semanticscholar.org | HOMO -> LUMO (95%) semanticscholar.org |

Computational Design of Novel Derivatives and Functional Materials

The insights gained from theoretical and computational studies can be leveraged for the rational design of novel pyphen derivatives with tailored properties. By systematically modifying the structure of the pyphen ligand in silico, researchers can predict how these changes will affect its electronic, optical, and catalytic properties. This computational pre-screening can guide synthetic efforts, saving time and resources by focusing on the most promising candidates.

For example, the development of an efficient and stereoselective catalyst for the formation of 2-deoxy-2-fluoroglycosides involved tuning the C4 and C7 positions of the phenanthroline ring. nsf.gov Computational methods can be used to explore a wide range of substituents at these positions to optimize the catalyst's performance.

Furthermore, the design of functional materials, such as sensors for hazardous metals, can benefit from computational input. 1,10-Phenanthroline-2,9-dicarboxamides have been studied as ligands for the separation and sensing of d- and f-block metals. rsc.org Computational modeling can help in understanding the selective binding of these ligands to different metal ions, thereby aiding in the design of more effective and selective sensors. rsc.org

Future Research Directions and Concluding Remarks

Emerging Trends in 2-(2-Pyridyl)-1,10-phenanthroline Chemistry

The chemistry of 2-(2-Pyridyl)-1,10-phenanthroline and its derivatives is experiencing a surge of innovation, with several key trends shaping the future of this field. A primary focus is the development of novel synthetic methodologies that offer greater control over the functionalization of the phenanthroline core. nih.gov Researchers are moving beyond simple substitutions to create more complex and tailored ligand systems. nih.gov This includes the synthesis of aryl-substituted pyridyl-phenanthrolines and the introduction of various functional groups at specific positions on the phenanthroline backbone to fine-tune the electronic and steric properties of the resulting metal complexes. nih.govnih.gov

One of the most significant emerging trends is the design of multi-functional ligands based on the pyp scaffold. For instance, the incorporation of additional donor groups, such as pyrazole, can expand the coordination sphere of the metal center, leading to complexes with unique geometries and spin states. nih.gov This approach opens up new avenues for creating catalysts with novel reactivity and materials with tunable magnetic properties.

Furthermore, there is a growing interest in the synthesis and application of pyp-based dinuclear and polynuclear complexes. rsc.org These systems, where multiple metal centers are held in close proximity by bridging ligands derived from pyp, can exhibit cooperative effects, leading to enhanced catalytic activity or unique photophysical properties. The development of synthetic routes to these complex architectures is a key area of ongoing research. rsc.org

The table below summarizes some of the key emerging trends in the chemistry of 2-(2-Pyridyl)-1,10-phenanthroline.

| Emerging Trend | Description | Key Research Focus | Potential Impact |

| Advanced Functionalization | Development of synthetic methods for precise substitution on the phenanthroline ring. nih.gov | Stepwise polyfunctionalization, synthesis of non-symmetrical systems. nih.gov | Tailored ligands for specific applications in catalysis and materials science. |

| Multi-functional Ligands | Incorporation of additional donor groups to create ligands with expanded coordination capabilities. nih.gov | Design of ligands with N6 to N8 coordination spheres. nih.gov | Creation of complexes with novel geometries, spin states, and reactivity. |

| Polynuclear Complexes | Synthesis of dinuclear and polynuclear metal complexes using pyp-based bridging ligands. rsc.org | Stepwise complexation strategies to form heterometallic systems. rsc.org | Development of catalysts with cooperative effects and advanced photofunctional materials. |

| Supramolecular Assemblies | Utilization of pyp and its derivatives as building blocks for constructing complex supramolecular structures. acs.org | Creation of rotaxanes, catenanes, and molecular knots. acs.orgresearchgate.net | Advancements in molecular machinery and functional nanomaterials. |

Potential for Advanced Applications in Sustainable Technologies

The unique electronic properties and robust nature of 2-(2-Pyridyl)-1,10-phenanthroline and its metal complexes position them as promising candidates for a range of sustainable technologies. A significant area of potential is in the development of green catalysts. Metal complexes derived from pyp and related phenanthroline ligands have shown promise as catalysts in various organic transformations, contributing to more environmentally friendly chemical processes. smolecule.comnih.gov For example, their application in ring-opening polymerization of lactide offers a pathway to producing biodegradable plastics from renewable resources. mdpi.com

In the realm of solar energy conversion, pyp-based complexes are being explored as components in dye-sensitized solar cells (DSSCs) and for photocatalytic hydrogen production. nih.govacs.org The ability of their ruthenium(II) complexes to absorb visible light and participate in electron transfer processes makes them suitable as photosensitizers. acs.orgwikipedia.org While research is ongoing, the tunability of the ligand structure offers the potential to optimize the light-harvesting and catalytic properties of these systems for more efficient solar fuel generation. acs.org

Furthermore, the development of water-soluble pyp derivatives is a crucial step towards implementing these technologies in aqueous environments, a key principle of green chemistry. mdpi.com Water-soluble catalysts can simplify product separation and catalyst recycling, reducing the reliance on volatile organic solvents. mdpi.com

The table below highlights potential applications of 2-(2-Pyridyl)-1,10-phenanthroline in sustainable technologies.

| Sustainable Technology | Application of 2-(2-Pyridyl)-1,10-phenanthroline | Research Goal |

| Green Catalysis | As a ligand in metal-based catalysts for organic synthesis. smolecule.comnih.gov | To develop highly efficient and selective catalysts for environmentally benign chemical processes. |

| Biodegradable Polymers | In catalysts for the ring-opening polymerization of lactide. mdpi.com | To create sustainable alternatives to petrochemical-based plastics. |

| Solar Energy Conversion | As photosensitizers in dye-sensitized solar cells and for photocatalytic hydrogen production. nih.govacs.orgacs.org | To improve the efficiency and stability of solar energy conversion systems. |

| Water Remediation | As a component in sensors for the detection of heavy metal pollutants. uncw.edursc.org | To develop sensitive and selective methods for monitoring environmental contaminants. |

Interdisciplinary Research Opportunities

The versatility of 2-(2-Pyridyl)-1,10-phenanthroline opens up a wealth of opportunities for interdisciplinary research, bridging the gap between chemistry, materials science, and biology. In materials science, the rigid and planar structure of the phenanthroline core makes it an excellent building block for the construction of metal-organic frameworks (MOFs) and other supramolecular architectures. chemicalbook.comnih.gov The ability to functionalize the ligand allows for the creation of materials with tailored porosity, and optical or electronic properties for applications in gas storage, separation, and sensing. chemicalbook.com

The intersection of pyp chemistry with supramolecular chemistry has already led to the creation of intricate molecular topologies such as catenanes and rotaxanes, work that was recognized with the Nobel Prize in Chemistry in 2016. acs.org Future research in this area could focus on the development of molecular machines and switches with advanced functions.

From a biological perspective, while outside the direct scope of this article, it is worth noting that phenanthroline derivatives have been investigated for their interactions with biological macromolecules. smolecule.com This suggests potential for the development of pyp-based probes for bioimaging and sensors for biologically relevant analytes, representing a significant area for future interdisciplinary collaboration. The design of luminescent probes based on Ru(II) complexes of functionalized 1,10-phenanthroline (B135089) ligands for bioconjugation is an active area of research. acs.org

Q & A

Q. What are the common synthetic routes for preparing 2-(2-pyridyl)-1,10-phenanthroline derivatives?

The synthesis of substituted 1,10-phenanthroline derivatives typically involves nucleophilic substitution or cycloaddition reactions. For example:

- Cycloaddition reactions : 1,10-Phenanthroline monohydrate reacts with 2-bromo-3’-nitroacetophenone in acetone under reflux to form 1-[2-(3-nitrophenyl)-2-oxoethyl]-1,10-phenanthrolinium bromide, confirmed via -NMR and elemental analysis .

- Substituent introduction : 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline is synthesized via reaction of 1,10-phenanthroline with 4-anisyllithium, achieving 70% yield. Substituents at the 2- and 9-positions enhance steric and electronic tuning for metal coordination .

Q. How is 2-(2-pyridyl)-1,10-phenanthroline utilized in analytical chemistry for metal detection?

1,10-Phenanthroline derivatives are widely used as chelating agents for spectrophotometric iron quantification. A robust UV-Vis method involves:

Reducing Fe to Fe.

Complexing Fe with 1,10-phenanthroline at pH 2–3.

Optimizing parameters (reagent concentration, volume, pH) via factorial design (Table 1). Response maxima occur at 0.4% w/v reagent, pH 4, and 30 min incubation .

Table 1 : Optimized parameters for iron estimation using 1,10-phenanthroline .

| Factor | Optimal Level |

|---|---|

| Reagent concentration | 0.4% w/v |

| pH | 4 |

| Incubation time | 30 min |

Q. What are the foundational principles of 2-(2-pyridyl)-1,10-phenanthroline in coordination chemistry?

The ligand’s rigid planar structure and nitrogen donors enable strong binding to transition metals. For example:

- Eu complexes : Eu(DBM)phen (DBM = dibenzoyl methane) exhibits red emission with high quantum efficiency, attributed to ligand-sensitized energy transfer .

- Cu complexes : Bis[2-(4-methoxyphenyl)-1,10-phenanthroline]copper(I) hexafluorophosphate crystallizes in a triclinic system (space group P-1) with distinct π-π stacking interactions (Table 2) .

Table 2 : Crystal data for Cu-phenanthroline complex .

| Parameter | Value |

|---|---|

| Space group | P -1 |

| Unit cell (Å) | a = 10.149, c = 15.152 |

| Volume (Å) | 1654.33 |

Advanced Research Questions

Q. How can substituents on 1,10-phenanthroline be tailored to modulate metal-binding properties?

Substituents at specific positions (e.g., 2-, 4-, 7-, or 9-) alter steric and electronic environments:

- Electron-donating groups (e.g., methoxy at 4-position) enhance ligand-to-metal charge transfer (LMCT) in photoluminescent complexes .

- Halogenated derivatives (e.g., 2-bromo- or 4-chloro-phenanthroline) improve oxidative stability in catalytic applications .

- Bifunctional ligands : 2-(pyrazine-2-yl)imidazo-phenanthroline (pzip) enables dual coordination sites for Ru-mediated DNA cleavage .

Q. What methodologies are used to study 2-(2-pyridyl)-1,10-phenanthroline’s interaction with biomolecules like DNA?

- DNA binding assays : [Ru(phen)(pzip)] binds G-quadruplex DNA via intercalation, monitored via fluorescence quenching and viscometry .

- Cleavage activity : Ru-phenanthroline complexes induce oxidative DNA strand breaks in the presence of cofactors (e.g., ascorbate) without photoactivation .

Q. How can co-crystallization challenges with nucleobases be addressed using 1,10-phenanthroline derivatives?

Ball milling or solvent evaporation facilitates co-crystal formation. For example:

Q. What strategies optimize experimental conditions for synthesizing phenanthroline-based coordination polymers?

- Solvent selection : Polar solvents (e.g., DMF) enhance ligand solubility for slow crystallization.

- pH control : Adjusting pH prevents ligand protonation, ensuring efficient metal coordination .

Q. How are stability constants of metal-phenanthroline complexes determined experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.